molecular formula C5H6ClNO2 B1660053 [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol CAS No. 71058-61-2

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol

Cat. No.: B1660053
CAS No.: 71058-61-2
M. Wt: 147.56
InChI Key: LUVJOTYECLBJJC-UHFFFAOYSA-N
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Description

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol: is an organic compound that features a chloromethyl group attached to an oxazole ring, with a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chloromethylation of an oxazole derivative, followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol can undergo oxidation reactions, where the methanol group is converted to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted oxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol serves as a versatile intermediate for the preparation of more complex molecules

Biology: The compound’s structure makes it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development.

Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s reactivity and ability to form stable complexes play a crucial role in its mechanism of action.

Comparison with Similar Compounds

    [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol: shares similarities with other chloromethyl-substituted oxazoles and methanol derivatives.

    Spirocyclic oxindoles: and are examples of compounds with similar structural motifs and reactivity.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

[3-(chloromethyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVJOTYECLBJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289526
Record name 3-(Chloromethyl)-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71058-61-2
Record name 3-(Chloromethyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71058-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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